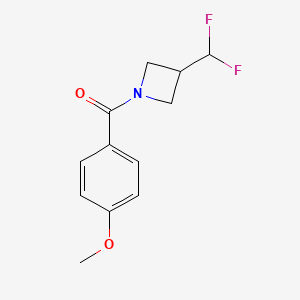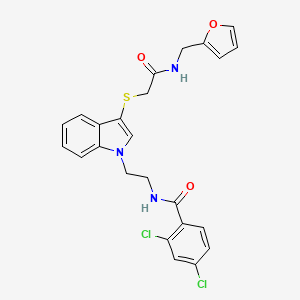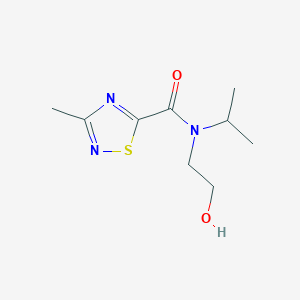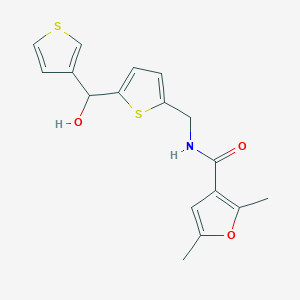
(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone, also known as AZD-9164, is a small molecule drug candidate that has been developed for the treatment of various diseases.
作用機序
The mechanism of action of (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone involves the inhibition of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of various cellular processes, including inflammation. By inhibiting PDE4, this compound reduces the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
One advantage of using (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of PDE4 inhibition on various cellular processes without the confounding effects of off-target effects. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone. One potential area of study is its use in combination therapy with other drugs for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans. Finally, the development of new PDE4 inhibitors based on the structure of this compound may lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
合成法
(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 4-methoxybenzyl chloride with 3-(difluoromethyl)azetidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with an aryl boronic acid in the presence of a palladium catalyst to form the final product, this compound.
科学的研究の応用
(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been evaluated as a treatment for diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-17-10-4-2-8(3-5-10)12(16)15-6-9(7-15)11(13)14/h2-5,9,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUSWNZKLNXVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2821466.png)



![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)

![2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B2821477.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2821479.png)



![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2821486.png)
